Cisapride Monohydrate: A Deep Dive into 5-HT4 Receptor Agonism
Cisapride Monohydrate: A Deep Dive into 5-HT4 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cisapride (B12094) monohydrate, focusing on its core mechanism of action as a serotonin (B10506) 5-HT4 receptor agonist. The document details its chemical properties, pharmacological profile, downstream signaling pathways, and the experimental protocols used to characterize its activity.
Introduction
Cisapride is a substituted piperidinyl benzamide (B126) that acts as a gastroprokinetic agent, stimulating motility in the upper gastrointestinal tract.[1] Its primary therapeutic effect is mediated through its agonistic activity at serotonin 5-HT4 receptors.[1][2] By activating these receptors on enteric neurons within the myenteric plexus, cisapride facilitates the release of acetylcholine (B1216132), a key neurotransmitter that enhances gastrointestinal muscle contractions and promotes motility.[2][3] This action accelerates gastric emptying and intestinal transit.[1]
Initially used for conditions like gastroesophageal reflux disease (GERD) and gastroparesis, cisapride's use has been severely restricted in many countries.[2][4][5] This is due to its propensity to cause serious cardiac side effects, including QT interval prolongation and arrhythmias, which are linked to its off-target activity, particularly the blockade of the hERG potassium channel.[2][6]
Chemical and Physical Properties
Cisapride monohydrate is the hydrated form of cisapride. Its key chemical identifiers and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate (B1144303) | [7] |
| Molecular Formula | C23H31ClFN3O5 | [7] |
| Molecular Weight | 484.0 g/mol | [7] |
| CAS Number | 260779-88-2 | [7] |
| Appearance | White to slightly beige powder | [5] |
| Solubility | Sparingly soluble in methanol | [5] |
| Melting Point | 110 °C | [5] |
Mechanism of Action: 5-HT4 Receptor Agonism
Cisapride's prokinetic effects are a direct result of its function as a serotonin 5-HT4 receptor agonist.[4] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase via the Gs alpha subunit.[8]
The sequence of events following cisapride binding is as follows:
-
Receptor Binding: Cisapride binds to and activates 5-HT4 receptors located on the presynaptic terminals of cholinergic interneurons in the myenteric plexus.[1][8]
-
Gs Protein Activation: This activation leads to the dissociation of the Gs protein alpha subunit, which then binds to and activates the enzyme adenylyl cyclase.
-
cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[8][9]
-
Acetylcholine Release: Elevated cAMP levels, through a protein kinase A (PKA) dependent pathway, facilitate the release of acetylcholine (ACh) from the presynaptic neuron into the synaptic cleft.[3]
-
Muscarinic Receptor Activation: The released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, triggering depolarization and contraction.
This enhanced cholinergic activity increases the tone of the lower esophageal sphincter, enhances the amplitude of gastric contractions, and improves antroduodenal coordination, ultimately accelerating gastric emptying and intestinal transit.[1][10]
Pharmacological Profile
Quantitative Receptor Binding and Potency
Cisapride demonstrates high affinity and potency at the 5-HT4 receptor. It is more potent in competing for 5-HT4 receptors than serotonin itself and other prokinetic agents like mosapride (B1662829) and metoclopramide.[11]
| Parameter | Value | Species/Tissue | Comments | Reference |
| EC50 | 140 nM | - | Potency for 5-HT4 receptor agonism. | [12] |
| Relative Potency | 1.9x > 5-HT | Guinea pig striatum | Competitive binding vs. ³H-GR113808. | [11] |
| Relative Potency | 4.3x > Mosapride | Guinea pig striatum | Competitive binding vs. ³H-GR113808. | [11] |
| Relative Potency | 26x > Metoclopramide | Guinea pig striatum | Competitive binding vs. ³H-GR113808. | [11] |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[13]
Receptor Selectivity Profile
While its therapeutic action is via the 5-HT4 receptor, cisapride's clinical utility is limited by its lack of selectivity. It exhibits significant affinity for other receptors and, most critically, for the human ether-a-go-go-related gene (hERG) potassium channel, which is the primary cause of its cardiotoxicity.[6][14]
| Receptor/Channel | Activity | Value (IC50) | Comments | Reference |
| 5-HT4 | Agonist | EC50 = 140 nM | Primary therapeutic target. | [12] |
| hERG K+ Channel | Inhibitor/Blocker | 9.4 nM | Responsible for QT prolongation. | [12] |
| 5-HT3A | Agonist | - | Also contributes to GI effects. | [1] |
| 5-HT2A | Agonist | - | Minor activity. | [1] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13]
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptors
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of cisapride for the 5-HT4 receptor using a radiolabeled antagonist.
Objective: To quantify the binding affinity of cisapride by measuring its ability to displace a known high-affinity radioligand, [³H]-GR113808, from 5-HT4 receptors in a membrane preparation.[15][16]
Materials:
-
Receptor Source: Guinea pig striatum or hippocampus homogenates, or cells expressing cloned 5-HT4 receptors.[15]
-
Radioligand: [³H]-GR113808 (a selective 5-HT4 antagonist).[15]
-
Test Compound: Cisapride monohydrate.
-
Non-specific Control: A high concentration of an unlabeled 5-HT4 antagonist (e.g., 20 µM GR113808) or agonist.[17]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[18]
-
Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/C), scintillation counter.[19]
Methodology:
-
Membrane Preparation: a. Homogenize tissue (e.g., guinea pig striatum) in ice-cold assay buffer.[19] b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[19] c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[17][19] d. Resuspend the pellet in fresh assay buffer and determine the protein concentration (e.g., Bradford assay).[17]
-
Assay Setup (in triplicate): a. Prepare a series of dilutions of unlabeled cisapride. b. To assay tubes, add: assay buffer, a fixed concentration of [³H]-GR113808 (typically at its Kd value, ~0.1-0.2 nM), and the membrane preparation (50-100 µg protein).[15][17] c. For Total Binding tubes, add vehicle instead of cisapride. d. For Non-specific Binding tubes, add a saturating concentration of unlabeled GR113808.[17] e. For Competition tubes, add the various concentrations of cisapride.
-
Incubation: Incubate tubes for 60 minutes at room temperature to allow binding to reach equilibrium.[18][19]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash filters quickly with ice-cold buffer to remove unbound radioligand.[19]
-
Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.[19]
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of cisapride to generate a competition curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes a cell-based functional assay to determine the potency (EC50) of cisapride in stimulating 5-HT4 receptor-mediated signaling.
Objective: To quantify the ability of cisapride to increase intracellular cAMP levels in cells expressing the 5-HT4 receptor.[20][21]
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293, COS-7).[17][22]
-
Test Compound: Cisapride monohydrate.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[20]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.[22]
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).[23]
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Methodology:
-
Cell Culture: a. Plate the 5-HT4 receptor-expressing cells in a suitable microplate (e.g., 96-well) and culture overnight to allow for adherence.[22]
-
Assay Setup: a. Wash the cells with assay buffer.[22] b. Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer for a short period (e.g., 15-30 minutes) at 37°C to inhibit cAMP breakdown.[20][22]
-
Compound Stimulation: a. Prepare a serial dilution of cisapride. b. Add the different concentrations of cisapride to the wells. Include a vehicle control (basal level) and a positive control (e.g., forskolin, a direct adenylyl cyclase activator). c. Incubate for a defined period (e.g., 30 minutes) at 37°C.[20]
-
Cell Lysis and cAMP Detection: a. Lyse the cells using the lysis buffer provided in the detection kit. b. Perform the cAMP measurement according to the manufacturer's protocol. This typically involves competitive binding between cellular cAMP and a labeled cAMP tracer.[23]
-
Data Analysis: a. Generate a standard curve using known cAMP concentrations. b. Quantify the cAMP concentration in each well. c. Plot the cAMP concentration against the log concentration of cisapride to generate a dose-response curve and determine the EC50 value.
In Vitro and In Vivo Functional Assays
The functional consequences of cisapride's 5-HT4 agonism are confirmed in various functional assays:
-
In Vitro Isolated Tissue Preparations: In guinea pig gastroduodenal preparations, cisapride (10⁻⁷–10⁻⁶ M) enhances the amplitude of peristaltic waves and improves antroduodenal coordination.[10] This effect is blocked by atropine, confirming its cholinergic mechanism.[10]
-
In Vivo Motility Studies: In conscious dogs, oral administration of cisapride (0.08–5 mg/kg) enhances the amplitude and coordination of antral and duodenal contractions.[10] It also accelerates the gastric emptying of both liquid and solid meals.[10] Studies in patients with functional dyspepsia using fluoroscopy have also demonstrated that cisapride significantly improves antral contractility and enhances gastric emptying compared to placebo.[24]
Conclusion
Cisapride monohydrate is a potent 5-HT4 receptor agonist that effectively stimulates gastrointestinal motility by enhancing cholinergic neurotransmission in the myenteric plexus. Its mechanism of action via the Gs-adenylyl cyclase-cAMP pathway is well-characterized. While its efficacy as a prokinetic agent is clear, its clinical application has been curtailed by a lack of receptor selectivity, leading to significant cardiovascular risks through hERG channel blockade. The detailed study of cisapride has been instrumental in understanding 5-HT4 receptor pharmacology and has guided the development of newer, more selective 5-HT4 agonists with improved safety profiles for the treatment of gastrointestinal motility disorders.[6][14]
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